m-Chlorocinnamyl bromide

Description

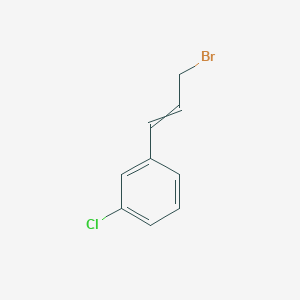

m-Chlorocinnamyl bromide (C₉H₈BrCl) is a brominated aromatic compound characterized by a cinnamyl backbone (a phenyl group attached to a three-carbon allyl chain) with a meta-chlorine substituent on the aromatic ring and a bromide atom at the terminal allylic position. Bromides, in general, exhibit diverse reactivity, ranging from alkylation agents to ionic salts, depending on their molecular architecture .

Properties

Molecular Formula |

C9H8BrCl |

|---|---|

Molecular Weight |

231.51 g/mol |

IUPAC Name |

1-(3-bromoprop-1-enyl)-3-chlorobenzene |

InChI |

InChI=1S/C9H8BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1-5,7H,6H2 |

InChI Key |

LGUXJHPJBXZHDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CCBr |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The allylic bromide group undergoes Sₙ2 and Sₙ1 mechanisms depending on reaction conditions:

Sₙ2 Mechanism

In polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., OH⁻, CN⁻):

-

Example : Reaction with sodium hydroxide yields m-chlorocinnamyl alcohol.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH, ethanol/water | m-Chlorocinnamyl alcohol | 75–85% |

Sₙ1 Mechanism

In polar protic solvents (e.g., water/ethanol), the allylic carbocation intermediate is stabilized by resonance:

Elimination Reactions

Under basic conditions (e.g., KOH in ethanol), E2 elimination predominates, producing m-chlorostyrene:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| KOH, ethanol, Δ | m-Chlorostyrene | 90–95% |

The reaction proceeds via dehydrohalogenation, with the base abstracting a β-hydrogen concurrent with bromide departure. The conjugated diene structure stabilizes the transition state .

Radical Reactions

Exposure to UV light or radical initiators (e.g., AIBN) promotes homolytic cleavage of the C–Br bond, generating an allylic radical. This intermediate can:

-

Recombine with bromine radicals to form dibrominated products .

-

Participate in chain reactions with alkanes or alkenes (e.g., allylic bromination of cyclohexane) .

Cross-Coupling Reactions

While not explicitly covered in the provided sources, allylic bromides are known to participate in Ullmann or Suzuki-Miyaura couplings with aryl halides in the presence of palladium catalysts . For m-chlorocinnamyl bromide, this could yield biaryl structures.

Key Mechanistic Insights

-

Allylic Stabilization : The allylic carbocation formed during Sₙ1 reactions is resonance-stabilized, enhancing reaction rates compared to non-conjugated bromides .

-

Stereoelectronic Effects : In Sₙ2 reactions, the planar transition state allows partial conjugation with the aromatic ring, moderating steric hindrance .

-

Radical Stability : The allylic radical intermediate is stabilized by delocalization across the π-system, favoring bromination at the terminal carbon .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

- 2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide : This compound (C₁₂H₁₃N₂S⁺·Br⁻) features a naphthyl group linked to an isothiouronium moiety via a methyl bridge. Its crystal structure is stabilized by charge-assisted N—H⋯Br hydrogen bonds, forming a bilayer arrangement . In contrast, m-chlorocinnamyl bromide’s structure lacks the charged isothiouronium group, likely resulting in weaker intermolecular interactions (e.g., van der Waals forces or halogen bonding due to the Cl substituent).

- Sepantronium Bromide (YM-155) : A complex heterocyclic bromide (C₂₀H₁₉BrN₄O₃) with a bicyclic core, Sepantronium bromide acts as a survivin inhibitor. Its bromide ion serves as a counterion, whereas this compound’s bromide is covalently bonded, making the latter more reactive in alkylation reactions .

Table 1: Structural Features

| Compound | Molecular Formula | Key Functional Groups | Intermolecular Interactions |

|---|---|---|---|

| This compound | C₉H₈BrCl | Allylic Br, meta-Cl, phenyl | Halogen bonding, van der Waals |

| 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide | C₁₂H₁₃N₂S⁺·Br⁻ | Isothiouronium, naphthyl | N—H⋯Br hydrogen bonds |

| Sepantronium bromide | C₂₀H₁₉BrN₄O₃ | Bicyclic core, methyl ether | Ionic interactions, π-π stacking |

Toxicity and Handling

- Methyl Bromide : Extremely toxic, causing neurotoxicity and respiratory failure even at low concentrations. Requires stringent safety protocols .

- Sepantronium Bromide : While cytotoxic to cancer cells (IC₅₀: 0.54–11 nM), its therapeutic index is carefully monitored in clinical settings .

- Handling would require PPE and ventilation, akin to other reactive bromides .

Q & A

Q. What are the critical considerations for synthesizing m-Chlorocinnamyl Bromide with high purity for mechanistic studies?

Synthesis should prioritize controlling reaction conditions to avoid side products like di-substituted bromides or halogen exchange byproducts. Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis, and monitor reaction progress via TLC or GC-MS. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional crystallization. Validate purity using -NMR and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers distinguish this compound from its ortho- and para-isomers during characterization?

Combine spectroscopic and chromatographic methods:

- NMR : Compare aromatic proton splitting patterns. The meta-substituted isomer typically shows a distinct doublet-of-doublets in -NMR due to asymmetric coupling.

- FT-IR : C-Br stretching (~550–600 cm) and C-Cl (~750 cm) peaks vary slightly based on substitution position.

- HPLC-MS : Use a reverse-phase column with a polar mobile phase to separate isomers based on polarity differences .

Q. What solvent systems are optimal for stabilizing this compound in kinetic studies?

Non-polar solvents (e.g., hexane, toluene) minimize solvolysis, while polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate degradation. For aqueous-organic biphasic systems, use phase-transfer catalysts (e.g., TBAB) to maintain stability. Always degas solvents and store under inert gas to prevent oxidation .

Intermediate Research Questions

Q. How can capillary electrophoresis (CE) be optimized to quantify trace bromide ions released during this compound hydrolysis?

- Buffer selection : Use a borate buffer (pH 9.3) with 10 mM SDS to improve chloride/bromide peak resolution.

- Voltage optimization : Apply 20–25 kV for rapid separation while avoiding joule heating.

- Detection : Direct UV at 200 nm (bromide absorbs strongly here). Address matrix effects (e.g., high chloride) by diluting samples or using a stacking injection technique .

Q. What experimental controls are essential when studying the environmental persistence of this compound in aqueous systems?

- Include abiotic controls (e.g., autoclaved water) to differentiate chemical hydrolysis from microbial degradation.

- Monitor bromide ion accumulation via ion chromatography (IC) to track degradation kinetics.

- Use isotopically labeled -m-Chlorocinnamyl Bromide in LC-HRMS studies to confirm transformation pathways .

Q. How should researchers resolve discrepancies in reported bromide ion concentrations from degradation studies?

Analytical variability often stems from:

- Methodology differences : Compare IC (detection limit ~0.1 mg/L) vs. colorimetric methods (higher error).

- Sample pretreatment : Filtration (0.22 µm) removes particulates that may adsorb bromide.

- Calibration standards : Prepare fresh standards in matrix-matched solutions to account for ionic strength effects .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (C-Br vs. C-Cl).

- Transition state analysis : Identify steric effects from the meta-chloro group on oxidative addition in Pd-catalyzed reactions.

- Validate predictions with experimental Hammett plots using substituted cinnamyl bromides .

Q. What strategies mitigate interference from chloride ions in bromine-specific detection methods for environmental samples?

- Selective electrodes : Use a AgBr-coated ion-selective electrode with a detection limit of 10 M.

- Chemometric correction : Apply partial least squares (PLS) regression to UV spectra to deconvolute overlapping Cl/Br signals.

- Pre-column derivatization : React bromide with fluorescein mercuric acetate (FMA) for fluorescence detection, which is chloride-insensitive .

Q. How can researchers design a kinetic isotope effect (KIE) study to elucidate the hydrolysis mechanism of this compound?

- Synthesize -enriched and -labeled analogs.

- Compare in DO vs. HO to identify proton transfer steps.

- Measure secondary KIEs using -labeled substrates to assess transition-state bonding changes. Correlate with computational MO analysis .

Data Interpretation & Contradictions

Q. How to address conflicting reports on the thermal stability of this compound in polymer matrices?

Q. Why do bromide ion release rates vary between batch and flow reactor systems in degradation studies?

- Mass transfer limitations : In batch systems, poor mixing creates localized pH gradients.

- Residence time distribution (RTD) : Flow reactors with narrow RTD (e.g., microreactors) provide more consistent reaction conditions.

- Model using computational fluid dynamics (CFD) coupled with kinetic rate laws .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.